molecular formula C17H21FN4O2 B2934892 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1171766-39-4

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No. B2934892
CAS RN: 1171766-39-4
M. Wt: 332.379
InChI Key: VFOHUUSUEIGMBI-UHFFFAOYSA-N
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Description

The compound “4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced through a reaction with 4-fluorophenol . The oxadiazole ring could be formed through a cyclization reaction . The piperidine ring could be introduced through a reaction with an appropriate piperidine derivative.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and piperidine rings suggests that the molecule may have a rigid, cyclic structure . The fluorophenyl group could introduce an element of polarity to the molecule, which could affect its interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring is known to participate in various chemical reactions . The fluorine atom in the fluorophenyl group could also be reactive, potentially undergoing substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and piperidine groups could affect its solubility, while the oxadiazole ring could influence its stability .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with various receptors or enzymes in the body

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, but further studies are required to confirm this.

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes, it could inhibit or enhance their activity, leading to alterations in the biochemical pathways they are involved in . The downstream effects of these alterations could include changes in cellular metabolism, signal transduction, or gene expression.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result could be a decrease in the production of certain metabolites. On the other hand, if the compound acts as an activator, it could increase the production of certain metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects. For instance, the compound’s stability could be affected by the pH or temperature of its environment, while its efficacy could be influenced by interactions with other molecules present in the system .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing a fluorophenyl group can be harmful if inhaled, cause skin irritation, and may cause serious eye damage .

properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-11(2)19-17(23)22-9-7-13(8-10-22)16-21-20-15(24-16)12-3-5-14(18)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHUUSUEIGMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

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